molecular formula C15H18ClN3O3S B2356734 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide CAS No. 1797761-27-3

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide

Cat. No. B2356734
CAS RN: 1797761-27-3
M. Wt: 355.84
InChI Key: WWARJEHTUCWSJC-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs currently used in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring . It’s a low-melting solid and is miscible in water .


Chemical Reactions Analysis

Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It’s a weak base and can form salts with acids .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This suggests a promising future for the development of new quinoxaline derivatives.

properties

IUPAC Name

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-15-10-17-14-9-12(5-6-13(14)18-15)23(21,22)19(7-8-20)11-3-1-2-4-11/h5-6,9-11,20H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWARJEHTUCWSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCO)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide

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